molecular formula C9H9N3OS B1358239 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 138588-25-7

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1358239
CAS No.: 138588-25-7
M. Wt: 207.25 g/mol
InChI Key: HAFHXRBEIXJLBW-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted thiadiazoles with various functional groups.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives, including 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, have been extensively studied. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities against various pathogens.

  • Mechanism of Action : The presence of the methoxy group enhances the binding affinity of these compounds to bacterial targets. For example, derivatives with halogen or oxygenated substituents on the phenyl ring have shown increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .
  • Case Studies : In one study, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .

Antagonists for Adenosine Receptors

This compound has been synthesized and evaluated for its activity as a selective antagonist for human adenosine A3 receptors.

  • Binding Affinity : The compound displayed a Ki value of 0.79 nM at human adenosine A3 receptors, which signifies a strong binding affinity. This suggests its potential use in therapeutic applications targeting conditions modulated by adenosine signaling pathways .
  • Functional Assays : In functional assays measuring cAMP biosynthesis—a key pathway influenced by adenosine receptors—this compound demonstrated significant antagonistic properties. This could have implications for treating various diseases where adenosine signaling plays a role .

Neuropharmacological Applications

Research has also explored the anticonvulsant properties of thiadiazole derivatives like this compound.

  • Anticonvulsant Activity : In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can provide substantial protection against seizures without significant toxicity. For instance, one study reported that certain derivatives exhibited up to 80% protection at specific dosages .
  • Mechanisms : The anticonvulsant effects are believed to be mediated through modulation of GABAergic activity and voltage-gated ion channels. This dual mechanism enhances the therapeutic potential of these compounds in treating epilepsy and other neurological disorders .

Summary Table of Applications

Application AreaActivity TypeKey Findings
AntimicrobialBacterial & Fungal ActivityMIC values comparable to standard antibiotics
Adenosine ReceptorAntagonistKi value of 0.79 nM; significant effects on cAMP levels
NeuropharmacologyAnticonvulsantUp to 80% seizure protection with low toxicity

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . Additionally, the compound may interact with serotonergic and nitric oxide pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl)-1,2,4-thiadiazole: A closely related compound with similar structural features.

    5-(4-Methoxyphenyl)-1,3,4-thiadiazole: Another thiadiazole derivative with a different substitution pattern.

    4-Methoxyphenyl)-1,2,3-thiadiazole: A thiadiazole isomer with distinct chemical properties.

Uniqueness

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its solubility and interaction with biological targets, making it a valuable compound in various research fields.

Biological Activity

3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its biological activity. The presence of the methoxy group at the para position of the phenyl ring enhances its lipophilicity and bioavailability, making it suitable for various pharmacological applications. The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.
  • Receptor Binding : The compound exhibits high binding affinity for human adenosine A3 receptors, with a Ki value of 0.79 nM, indicating its potential as an antagonist in signaling pathways related to adenosine .

Antimicrobial Properties

This compound demonstrates significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt cellular functions and inhibit bacterial growth.

Anticancer Potential

Research indicates that derivatives of thiadiazole compounds can exhibit anticancer properties. For instance, this compound has been evaluated in vitro against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)1.0Significant cytotoxicity
A549 (Lung)1.16Antiproliferative activity
Jurkat E6.1 (T-cell)Not specifiedCytotoxic effects observed

These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

Other Biological Activities

The compound also exhibits other biological activities including:

  • Anti-inflammatory : Thiadiazole derivatives are known for their anti-inflammatory properties .
  • Anticonvulsant : Some studies have suggested potential anticonvulsant effects associated with thiadiazole derivatives .
  • Antioxidant : The presence of electron-donating groups enhances antioxidant potential .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on Anticancer Activity : A study demonstrated that modifications in the thiadiazole structure led to enhanced anticancer activity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited Staphylococcus epidermidis and other Gram-positive bacteria, supporting its use as a potential antimicrobial agent .
  • Receptor Interaction Studies : Molecular docking studies indicated strong interactions between the compound and adenosine receptors, suggesting mechanisms that could be exploited for therapeutic purposes .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFHXRBEIXJLBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586070
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-25-7
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138588-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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